4-(4-aminophenyl)cyclohexan-1-one
Description
4-(4-Aminophenyl)cyclohexan-1-one is a cyclohexanone derivative featuring a 4-aminophenyl substituent at the 4-position of the cyclohexane ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and corrosion inhibitors. The amino group (-NH₂) at the para position of the phenyl ring confers unique electronic and steric properties, enabling hydrogen bonding and enhancing solubility in polar solvents. Its synthesis typically involves Pd-catalyzed cross-coupling reactions or nucleophilic substitutions, as demonstrated in derivatives like 4-(4-hydroxyphenyl)cyclohexan-1-one ().
Properties
CAS No. |
124500-61-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Aldol Reaction
The aldol condensation between cyclohexanone and 4-nitrobenzaldehyde is a foundational method for constructing the 4-arylcyclohexanone scaffold. Under basic conditions (e.g., NaOH or KOH), the enolate of cyclohexanone attacks the carbonyl carbon of 4-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate. Subsequent dehydration yields 4-(4-nitrophenyl)cyclohexan-1-one.
Optimization Insights
-
Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance enolate stability, improving reaction rates.
-
Temperature : Reactions conducted at 90–120°C reduce side products like dimerized aldehydes.
-
Yield : Typical yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Nitro Reduction to Aminophenyl Group
The nitro group in 4-(4-nitrophenyl)cyclohexan-1-one is reduced to an amine using catalytic hydrogenation or metal-acid systems:
Catalytic Hydrogenation
Fe/HCl Reduction
-
Procedure : Iron powder in HCl reflux converts nitro to amine, but requires acid-neutralization steps.
-
Yield : ~70%, with residual iron impurities requiring chelation.
Direct Hydrogenation of 4-Aminophenylcyclohexanone Precursors
Ruthenium-Catalyzed Aromatic Hydrogenation
Patent US3932497A details the hydrogenation of p-aminomethyl benzoic acid derivatives to cyclohexane analogs, offering insights adaptable to 4-(4-aminophenyl)cyclohexan-1-one:
Key Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| H₂ Pressure | 80–150 kg/cm² | Prevents incomplete reduction |
| Temperature | 140–170°C | Balances activity/stability |
| Ru Loading | 0.025–0.25 wt% | Minimizes cost and side reactions |
| Reaction Time | 1.5–2 hours | Avoids ring hydrogenation |
Workflow
Comparative Analysis of Catalysts
-
Ruthenium vs. Platinum : Ru offers higher selectivity for aryl amines (98% vs. 85% for Pt).
-
Nickel Catalysts : Less effective due to rapid deactivation (>50% loss after one cycle).
Protection-Deprotection Strategies for Amino Group Stability
Acylation and Subsequent Hydrolysis
WO2020019529A1 introduces acyl protection to prevent side reactions during cyclization:
Steps :
-
Acylation : 4-Nitroaniline is acetylated using acetic anhydride.
-
Cyclization : Reaction with 1,4-dioxane-2-one in DMF at 115–120°C forms the morpholinone ring.
-
Deprotection : Hydrolysis with aqueous HCl yields 4-(4-aminophenyl)morpholin-3-one, adaptable to cyclohexanone analogs.
Advantages :
-
Purity : 99.9% via avoiding nitro group reduction complications.
-
Yield : 85.3% over four steps, outperforming mixed-acid nitration routes.
Solvent and Reaction Engineering
Solvent Selection for Cyclization
Temperature-Controlled Distillation
Removing water via azeotropic distillation (e.g., toluene/water) improves cyclization efficiency by shifting equilibrium.
Industrial vs. Laboratory-Scale Considerations
Scalability of Hydrogenation
Cost Analysis
| Method | Cost Drivers | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol + Fe/HCl | Labor-intensive purification | 70 | 95 |
| Ru-Catalyzed Hydrogenation | High catalyst and equipment costs | 98 | 98.5 |
| Acyl Protection | Solvent recovery and DMF usage | 85 | 99.9 |
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as NaClO/TEMPO/KBr to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using metal hydrides like NaBH4 to yield reduced derivatives.
Substitution: The aminophenyl group allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NaOH, HC(OEt)3, concentrated HCl, NaClO, TEMPO, KBr, and NaBH4 . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced compounds, and substituted products. These products can be further utilized in various applications, depending on their chemical properties and functionalities.
Scientific Research Applications
4-(4-aminophenyl)cyclohexan-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of various target molecules and bioactive compounds.
Biology: The compound’s pharmacological activity makes it a valuable tool in biological research, particularly in studying enzyme inhibition and receptor interactions.
Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in drug development and medicinal chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The biological and chemical behavior of cyclohexanone derivatives is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis:
Table 1: Key Substituents and Their Effects
Key Observations :
- Electron-donating groups (-NH₂, -OH) enhance solubility and hydrogen-bonding capacity, making these derivatives suitable for drug design ().
- Electron-withdrawing groups (-CF₃, pyridyl) increase electrophilicity, favoring reactions like Baeyer-Villiger oxidation ().
- Halogen substituents (-Cl, -Br) improve lipophilicity, aiding membrane penetration in bioactive molecules ().
Insights :
- Palladium catalysis is widely used for aryl-cyclohexanone coupling ().
- Rhodium/Iridium systems enable functionalization of complex substrates, albeit with lower yields ().
Q & A
Q. What are the established synthetic routes for 4-(4-aminophenyl)cyclohexan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of aniline derivatives followed by cyclohexanone functionalization. For example, substituting a chlorophenyl group via nucleophilic aromatic substitution (using NH₃/EtOH under reflux) can yield the aminophenyl derivative. Key parameters include temperature control (60–80°C), stoichiometric excess of ammonia, and inert atmosphere to prevent oxidation . Yield optimization may require chromatographic purification (e.g., silica gel, petroleum ether/ethyl acetate).
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the cyclohexanone carbonyl peak (~208–210 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm for the aminophenyl group). Coupling patterns in ¹H NMR distinguish para-substitution .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a derivative with a 2-chlorophenyl group showed accurate mass matching at m/z 208.68 .
- IR : Detect ketone C=O stretch (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
Q. How is the biological activity of this compound preliminarily assessed?
- Methodological Answer :
- In vitro assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity), or receptor binding (radioligand displacement). For arylcyclohexanones, IC₅₀ values against targets like GABA receptors are commonly reported .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) to assess substituent effects on potency .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic addition of this compound in ketone functionalization?
- Methodological Answer : The electron-withdrawing aminophenyl group activates the cyclohexanone carbonyl toward nucleophilic attack. For example, in chalcone synthesis (), KOH-mediated Claisen-Schmidt condensation with aldehydes proceeds via enolate formation. Computational studies (DFT) predict regioselectivity by analyzing LUMO distribution at the carbonyl carbon . Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates under varying pH and temperature .
Q. How can conflicting biological activity data for this compound derivatives be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects.
- Metabolic stability testing : Use HPLC-MS to assess compound degradation in serum, which may explain variability in IC₅₀ values .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., using SHELX ) to identify binding mode discrepancies.
Q. What computational tools predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer :
- ADMET prediction : Software like SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition. For fluorinated analogs, substituent electronegativity significantly impacts bioavailability .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., serotonin receptors), prioritizing analogs with optimal binding energies .
Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) induce enantioselectivity during ketone reductions. Polarimetric analysis and chiral HPLC (e.g., Chiralpak AD-H column) determine enantiomeric excess (ee). For example, (1R,2S)-configured cyclohexanecarboxylic acids show distinct biological activity .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly for this compound derivatives under similar conditions?
- Methodological Answer :
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidation or dimerization).
- Substituent effects : Electron-donating groups (e.g., -NH₂) may deactivate the ring toward electrophilic substitution, reducing yields compared to chloro or nitro derivatives .
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
